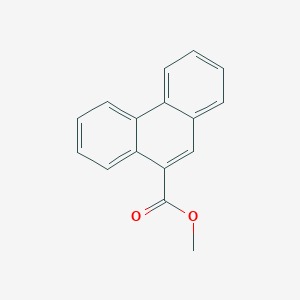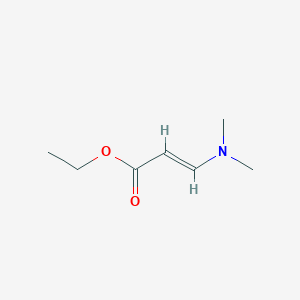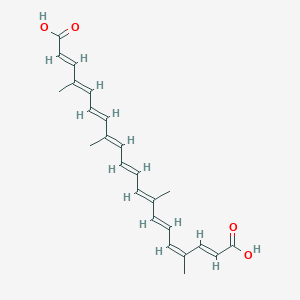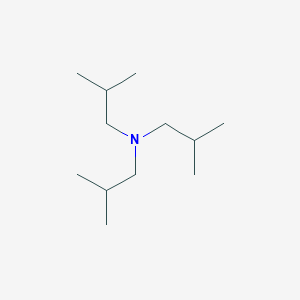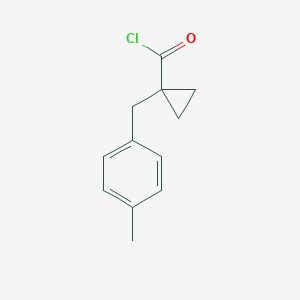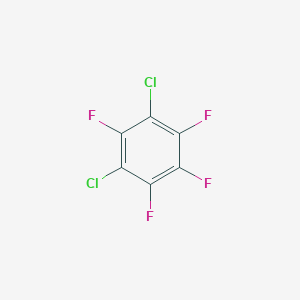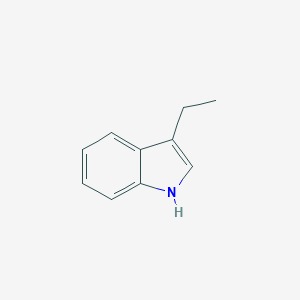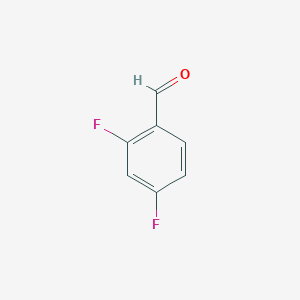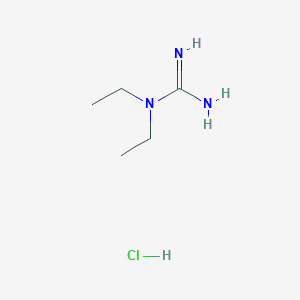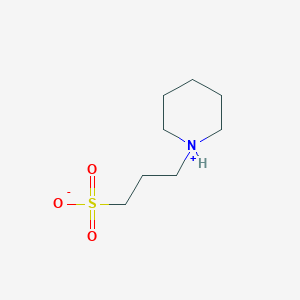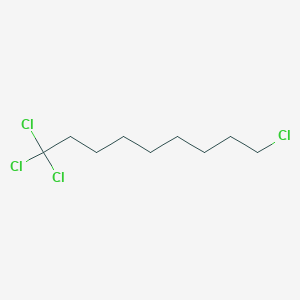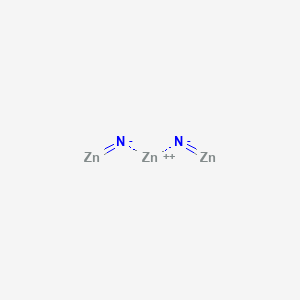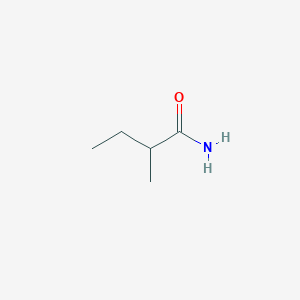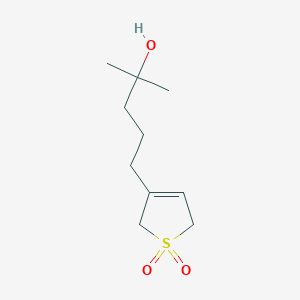
3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as sulindac sulfide, which is a nonsteroidal anti-inflammatory drug (NSAID). However,
作用機序
The mechanism of action of 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX activity, 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide can reduce inflammation, pain, and fever.
生化学的および生理学的効果
Studies have shown that 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide has various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One advantage of using 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide in lab experiments is its ability to inhibit COX activity, which can be useful in studying inflammation, pain, and fever. Additionally, its ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy research. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for research on 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide. One potential direction is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Finally, studies are needed to determine the toxicity of this compound and its derivatives to ensure their safety in various applications.
In conclusion, 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide is a chemical compound that has potential applications in various fields such as cancer research, material science, and organic chemistry. Its ability to inhibit COX activity and induce apoptosis in cancer cells makes it a potential candidate for drug development. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications.
合成法
The synthesis of 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide can be achieved through various methods. One of the most common methods involves the reaction of sulindac with thionyl chloride to form sulindac chloride, which is then treated with sodium hydride and 1,4-dioxane to form 3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide.
科学的研究の応用
3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide has been extensively studied for its potential applications in various fields such as cancer research, material science, and organic chemistry.
特性
CAS番号 |
1135-22-4 |
|---|---|
製品名 |
3-Thiophenebutanol, 2,5-dihydro-alpha,alpha-dimethyl-, 1,1-dioxide |
分子式 |
C10H18O3S |
分子量 |
218.32 g/mol |
IUPAC名 |
5-(1,1-dioxo-2,5-dihydrothiophen-3-yl)-2-methylpentan-2-ol |
InChI |
InChI=1S/C10H18O3S/c1-10(2,11)6-3-4-9-5-7-14(12,13)8-9/h5,11H,3-4,6-8H2,1-2H3 |
InChIキー |
OLQQKUGPGIOLIW-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC1=CCS(=O)(=O)C1)O |
正規SMILES |
CC(C)(CCCC1=CCS(=O)(=O)C1)O |
その他のCAS番号 |
1135-22-4 |
ピクトグラム |
Acute Toxic; Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



